molecular formula C26H31NO8 B12288763 Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester

Cat. No.: B12288763
M. Wt: 485.5 g/mol
InChI Key: ZDYOCWILIJFUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester involves multiple steps, including the protection of hydroxyl groups, glycosylation, and acetylation . The process typically starts with the protection of the hydroxyl groups on muramic acid using benzylidene acetal. This is followed by glycosylation with benzyl alcohol and subsequent acetylation to introduce the N-acetyl group . The final step involves methylation to form the methyl ester .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized laboratories equipped with advanced chemical synthesis equipment. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like hydroxide ions (OH-), amines (NH2-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester is unique due to its specific structure, which combines the properties of muramic acid, benzylidene acetal, and methyl ester. This unique combination makes it a valuable compound for research in bacterial cell wall synthesis and the development of new antibacterial agents .

Properties

IUPAC Name

methyl 2-[(7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO8/c1-16(24(29)30-3)33-23-21(27-17(2)28)26(31-14-18-10-6-4-7-11-18)34-20-15-32-25(35-22(20)23)19-12-8-5-9-13-19/h4-13,16,20-23,25-26H,14-15H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYOCWILIJFUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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